molecular formula C26H23N5O2 B15037833 4,4'-(pyridin-3-ylmethanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)

4,4'-(pyridin-3-ylmethanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)

Cat. No.: B15037833
M. Wt: 437.5 g/mol
InChI Key: LCXPEWJCEJEHLW-UHFFFAOYSA-N
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Description

4,4’-(Pyridin-3-ylmethanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) is a complex organic compound that belongs to the class of bis(pyrazolyl)methanes. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The structure of this compound includes two pyrazole rings connected by a methylene bridge to a pyridine ring, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(pyridin-3-ylmethanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) typically involves a multi-component reaction. One common method is the condensation reaction of 3-methyl-1-phenyl-5-pyrazolone with pyridine-3-carbaldehyde in the presence of a base such as sodium acetate. This reaction is usually carried out at room temperature and results in high yields of the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of a continuous flow reactor can enhance the efficiency and yield of the reaction. Additionally, the use of a heterogeneous catalyst, such as 1,3-disulfonic acid imidazolium tetrachloroaluminate, can further improve the reaction efficiency and allow for easier separation of the product .

Chemical Reactions Analysis

Types of Reactions

4,4’-(Pyridin-3-ylmethanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

4,4’-(Pyridin-3-ylmethanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(pyridin-3-ylmethanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(Pyridin-3-ylmethanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C26H23N5O2

Molecular Weight

437.5 g/mol

IUPAC Name

5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-pyridin-3-ylmethyl]-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C26H23N5O2/c1-17-22(25(32)30(28-17)20-11-5-3-6-12-20)24(19-10-9-15-27-16-19)23-18(2)29-31(26(23)33)21-13-7-4-8-14-21/h3-16,24,28-29H,1-2H3

InChI Key

LCXPEWJCEJEHLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CN=CC=C3)C4=C(NN(C4=O)C5=CC=CC=C5)C

Origin of Product

United States

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